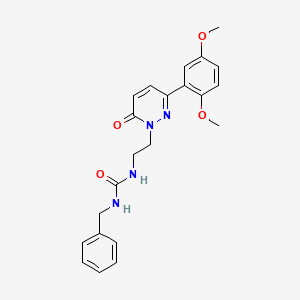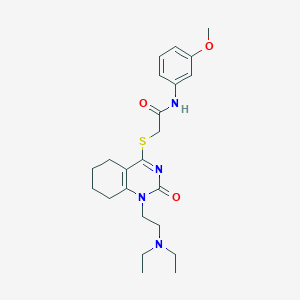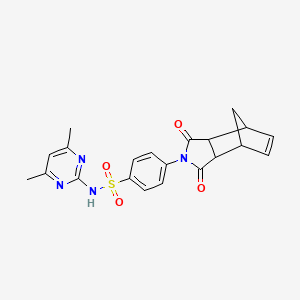![molecular formula C24H34N4O2S B2560730 8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione CAS No. 303973-35-5](/img/no-structure.png)
8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione, also known as DMPD, is a synthetic compound that has been studied for its potential use in various scientific research applications. DMPD is a purine derivative that has been found to have interesting biochemical and physiological effects, making it a promising compound for further study.
作用机制
The mechanism of action of 8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione is not fully understood, but it is believed to involve the inhibition of protein kinase CK2. This inhibition leads to the disruption of various cellular processes, including cell proliferation and apoptosis. 8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione has also been found to induce autophagy in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione has been found to have various biochemical and physiological effects, including the inhibition of protein kinase CK2, induction of autophagy in cancer cells, and potential anticancer activity. 8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione has also been found to have antioxidant activity, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
The advantages of using 8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione in lab experiments include its synthetic availability, high purity, and potential therapeutic effects. However, the limitations of using 8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione in lab experiments include its limited solubility in aqueous solutions, potential toxicity at high concentrations, and the need for further study to fully understand its mechanism of action.
未来方向
There are several future directions for the study of 8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione, including further investigation of its mechanism of action, optimization of its synthesis, and evaluation of its potential therapeutic effects in various disease models. 8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione may also be studied for its potential use in combination with other compounds to enhance its therapeutic effects. Overall, 8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione is a promising compound for further study in scientific research applications.
合成方法
The synthesis of 8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione involves several steps, including the reaction of 3-methylbenzylamine with 8-bromooctanethiol to form the corresponding thioether. This intermediate is then reacted with 3-methylxanthine to form 8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione. The synthesis of 8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione has been optimized to produce high yields and purity, making it a viable compound for further study.
科学研究应用
8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione has been studied for its potential use in various scientific research applications, including as an inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation and apoptosis. 8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione has also been found to have potential anticancer activity, making it a promising compound for further study in cancer research.
属性
CAS 编号 |
303973-35-5 |
|---|---|
产品名称 |
8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
分子式 |
C24H34N4O2S |
分子量 |
442.62 |
IUPAC 名称 |
8-decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C24H34N4O2S/c1-4-5-6-7-8-9-10-11-15-31-24-25-21-20(22(29)26-23(30)27(21)3)28(24)17-19-14-12-13-18(2)16-19/h12-14,16H,4-11,15,17H2,1-3H3,(H,26,29,30) |
InChI 键 |
BERUUKRLGMWXQI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCSC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(Isobutyrylamino)anilino]-4-oxobutanoic acid](/img/structure/B2560647.png)
![tert-butyl N-[2-[4-(2-amino-2-oxoethyl)phenoxy]ethyl]carbamate](/img/structure/B2560650.png)
![2,6-difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2560651.png)
![1-[3-(3,4-Dimethylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2560652.png)
![1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2560653.png)
![3,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2560656.png)

![3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2560658.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide](/img/structure/B2560659.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2560662.png)
![5-[(4-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide](/img/structure/B2560664.png)
![N-(oxolan-2-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2560665.png)

